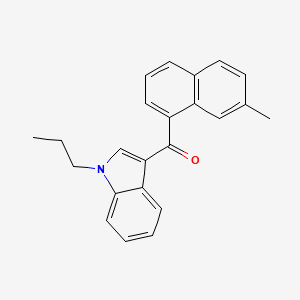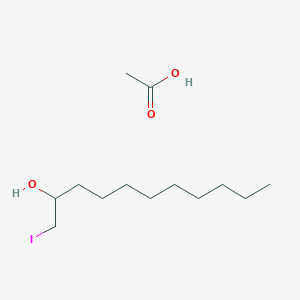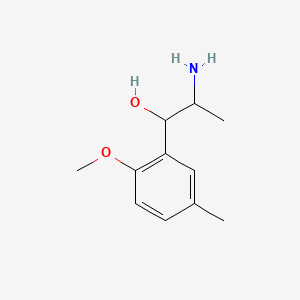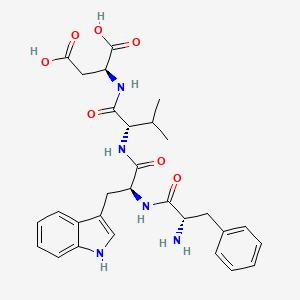
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one is a heterocyclic compound that features both an oxazole ring and an isothiocyanate group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the isothiocyanate group consists of a carbon atom double-bonded to both a sulfur and a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The isothiocyanate group can be introduced through the reaction of an amine with carbon disulfide and a subsequent reaction with a halogenating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfur atom.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents for these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and halogenating agents (e.g., chlorine, bromine). Reaction conditions typically involve moderate temperatures and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a thiourea derivative, while cyclization reactions could produce various fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole Derivatives: Compounds such as 2-aminoxazole and 2-methyl-4,5-diphenyloxazole share the oxazole ring structure but differ in their substituents.
Isothiocyanate Compounds: Compounds like phenyl isothiocyanate and allyl isothiocyanate contain the isothiocyanate group but lack the oxazole ring.
Uniqueness
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one is unique due to the combination of the oxazole ring and the isothiocyanate group within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds containing only one of these functional groups .
Eigenschaften
CAS-Nummer |
832077-48-2 |
|---|---|
Molekularformel |
C6H4N2O2S |
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
2-isothiocyanato-1-(1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C6H4N2O2S/c9-6(1-7-4-11)5-2-10-3-8-5/h2-3H,1H2 |
InChI-Schlüssel |
HPDPMBKBNZZBCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CO1)C(=O)CN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)



![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)

![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)

![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
